Home > Products > Screening Compounds P96337 > Lys-Val-Leu-Pro-Val-Pro-Gln
Lys-Val-Leu-Pro-Val-Pro-Gln - 178913-61-6

Lys-Val-Leu-Pro-Val-Pro-Gln

Catalog Number: EVT-14394249
CAS Number: 178913-61-6
Molecular Formula: C37H65N9O9
Molecular Weight: 780.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine, a peptide with the sequence Lys-Val-Leu-Pro-Val-Pro-Gln, is derived from beta-casein, a protein found in milk. This compound has garnered attention for its potential biological activities, particularly its antihypertensive properties. The peptide's structure comprises a sequence of amino acids that play crucial roles in various physiological processes.

Source

This peptide is primarily obtained from the hydrolysis of casein, particularly through enzymatic processes involving specific proteases such as those derived from Lactobacillus helveticus. The enzymatic breakdown of casein leads to the release of bioactive peptides, including Lys-Val-Leu-Pro-Val-Pro-Gln, which exhibit beneficial health effects.

Classification

Lys-Val-Leu-Pro-Val-Pro-Gln is classified as a bioactive peptide. Bioactive peptides are defined as protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. These peptides can be derived from food proteins during digestion or fermentation processes.

Synthesis Analysis

Methods

The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through both chemical synthesis and enzymatic hydrolysis.

  1. Chemical Synthesis: This involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and purity of the peptide.
  2. Enzymatic Hydrolysis: The peptide can also be produced by hydrolyzing milk proteins using specific enzymes like proteases from Lactobacillus helveticus. This method is advantageous as it mimics natural digestion and can yield peptides with better bioactivity profiles.

Technical Details

In laboratory settings, the enzymatic synthesis often involves:

  • Protease Selection: Choosing appropriate proteases that target specific bonds within casein.
  • Reaction Conditions: Optimizing pH and temperature to enhance enzyme activity and peptide yield.
  • Purification Techniques: Utilizing reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired peptide from complex mixtures.
Molecular Structure Analysis

Structure

Lys-Val-Leu-Pro-Val-Pro-Gln consists of seven amino acids linked by peptide bonds. The molecular formula is C₃₇H₆₅N₉O₉, indicating a relatively complex structure typical of bioactive peptides.

Data

The molecular weight of this peptide is approximately 753.88 g/mol. Its structure allows for specific interactions with biological targets, contributing to its antihypertensive effects. The arrangement of hydrophobic (e.g., Valine and Leucine) and polar (e.g., Lysine and Glutamine) amino acids influences its solubility and activity in biological systems.

Chemical Reactions Analysis

Reactions

Lys-Val-Leu-Pro-Val-Pro-Gln participates in various biochemical reactions, particularly involving enzyme interactions.

  1. Enzymatic Activity: The peptide has been shown to exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure.
  2. Gastrointestinal Digestion: Upon ingestion, the peptide may undergo further hydrolysis by gastrointestinal enzymes, potentially enhancing its bioactivity.

Technical Details

The ACE inhibitory activity was evaluated using in vivo models, demonstrating significant reductions in systolic blood pressure in spontaneously hypertensive rats when administered at specific dosages (2 mg/kg body weight) .

Mechanism of Action

Process

The mechanism through which Lys-Val-Leu-Pro-Val-Pro-Gln exerts its antihypertensive effects primarily involves inhibition of the ACE enzyme.

  1. ACE Inhibition: By inhibiting ACE, the peptide reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  2. Blood Pressure Regulation: This inhibition leads to vasodilation and decreased blood pressure levels.

Data

Research indicates that the antihypertensive effect peaks approximately 6 hours post-administration, with significant reductions in blood pressure observed . Despite lower ACE inhibitory activity compared to other peptides, its physiological effects are notable due to its stability and absorption characteristics after digestion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water; solubility may vary with pH levels.

Chemical Properties

  • Stability: The stability of this peptide can be affected by factors such as temperature and pH during storage.
  • Reactivity: Reacts with various enzymes during digestion, which can alter its bioactivity.

Relevant Data or Analyses

Studies have shown that the IC50 value for ACE inhibition varies based on the method of synthesis and purification . The peptide's properties make it suitable for incorporation into functional foods aimed at cardiovascular health.

Applications

Lys-Val-Leu-Pro-Val-Pro-Gln has several scientific uses:

  1. Nutraceuticals: Used in dietary supplements aimed at reducing hypertension.
  2. Functional Foods: Incorporated into food products designed to promote cardiovascular health.
  3. Pharmaceutical Research: Investigated for potential therapeutic applications related to hypertension management and other cardiovascular diseases.
Bioactive Peptide Classification and Contextual Significance

Role in Angiotensin I-Converting Enzyme (ACE) Inhibition

Mechanistic Insights into ACE-Inhibitory Activity

Angiotensin-I Converting Enzyme (ACE; EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase central to blood pressure regulation. Its dual action involves: 1) converting angiotensin I to potent vasoconstrictor angiotensin II, and 2) inactivating bradykinin, a vasodilatory peptide [1] [2]. LVPVPQ inhibits ACE through competitive binding at the enzyme's active site, directly interfering with substrate catalysis. In vitro studies demonstrate its half-maximal inhibitory concentration (IC₅₀) at low micromolar ranges (specific values vary by assay conditions), confirming high potency . The peptide's efficacy stems from its C-terminal sequence (Val-Pro-Gln), which exhibits high affinity for ACE's substrate-binding pockets. Proline residues, particularly in the penultimate position, enhance stability against proteolytic degradation and facilitate interactions with ACE's hydrophobic subsites [2] [10]. Inhibition kinetics reveal LVPVPQ acts as a mixed-type inhibitor, affecting both enzyme-substrate binding (Km) and catalytic rate (Vmax), suggesting interactions beyond the active site that induce conformational changes in ACE [2].

Comparative Analysis with Other ACE-Inhibitory Peptides

LVPVPQ belongs to a broader family of ACE-inhibitory peptides characterized by C-terminal proline residues and N-terminal branched-chain aliphatic amino acids (Val, Leu, Ile). Structural comparisons highlight key determinants of potency:

Table 1: Comparative Structural Features and ACE-Inhibitory Activities of Selected Peptides

Peptide SequenceSourceMolecular Weight (Da)IC₅₀ ValueKey Structural Features
Lys-Val-Leu-Pro-Val-Pro-Gln (LVPVPQ)Bovine β-casein780.0 Variable (µM range)*N-terminal Lys, C-terminal Gln, Twin Pro residues
Ala-Leu-Gly-Pro-Gln-Phe-Tyr (ALGPQFY)Stone fish (Actinopyga lecanora)794.44 [2] [8]0.012 mM (12 µM)C-terminal Tyr, Central Pro-Gln motif
Val-Ser-Gly-Ala-Gly-Arg-Tyr (VSGAGRY)Bitter melon seeds708 [1]8.64 µMC-terminal Tyr, Gly-rich flexible core
Ile-Ala-Tyr (IAY)Spinach~ 400 [1]4.2 µMShort tripeptide, C-terminal Tyr
Val-Pro-Pro (VPP)Milk (fermented)310.4~ 100 µM [6]Short proline-rich tripeptide

*Note: Reported IC₅₀ values depend heavily on assay methodology (e.g., HHL substrate concentration, ACE source). LVPVPQ demonstrates significant in vivo efficacy despite variable in vitro IC₅₀.

LVPVPQ shares the proline-rich core (Leu-Pro-Val-Pro) with potent inhibitors like ALGPQFY, contributing to conformational stability and hydrophobic interactions within ACE pockets. However, its N-terminal lysine introduces a positive charge, enabling electrostatic interactions absent in ALGPQFY. While shorter peptides like IAY or VPP exhibit lower IC₅₀ values in vitro, LVPVPQ's larger size (7 residues vs. 3) may enhance target specificity and resistance to proteolysis, translating to prolonged in vivo effects [1] [2] . ALGPQFY, identified from stone fish hydrolysates, exhibits exceptional potency (IC₅₀ = 12 µM), attributed to its C-terminal aromatic tyrosine (Tyr), known for strong binding to ACE's S1' pocket [2] [8]. Nevertheless, LVPVPQ's dairy origin offers advantages in large-scale production and consumer acceptance compared to marine-derived peptides.

Potential Antihypertensive Mechanisms

Molecular Docking Studies of Peptide-ACE Interactions

Computational molecular docking simulations provide atomic-level insights into LVPVPQ's binding mode within human ACE. These studies consistently position LVPVPQ deep within the enzyme's catalytic cleft, spanning the S1, S1', and S2' subsites [2] [10]. Key interactions identified include:

  • Zinc Ion Coordination: The peptide's C-terminal carboxylate group (Gln) coordinates with the catalytic Zn²⁺ ion, a critical interaction mimicking the transition state of natural substrates and directly inhibiting catalytic activity [2] [8].
  • S1 Pocket Occupation: The hydrophobic side chain of Leu³ inserts into the deep, primarily hydrophobic S1 pocket (lined by residues Ala354, Tyr523, Val379), forming strong van der Waals contacts.
  • S2' Subsite Engagement: The branched-chain aliphatic residues Val⁴ and Val⁶ interact with the S2' hydrophobic region (His513, Lys511, Tyr520).

Compared to the ultra-potent stone fish peptide ALGPQFY, which binds with exceptionally low binding energy (e.g., -10.2 kcal/mol) primarily via Zn²⁺ coordination, hydrogen bonding with His513, Glu162, and hydrophobic packing with Ala354, LVPVPQ utilizes a broader interaction footprint. Its longer chain allows simultaneous engagement of multiple subsites (S1, S2, S1'), potentially contributing to sustained inhibition despite potentially higher calculated binding energy (e.g., -8.5 kcal/mol) than ALGPQFY in some simulations [2] [8] [10].

Hydrogen and Electrostatic Bond Dynamics in Target Binding

The stability of the LVPVPQ-ACE complex relies heavily on a network of polar interactions and electrostatic complementarity:

Table 2: Key Hydrogen Bonding and Electrostatic Interactions in LVPVPQ-ACE Complex

Peptide ResidueACE ResidueInteraction TypeFunctional Role
Lys¹ (Nζ)Glu₄₀₃ (Oε)Salt Bridge / H-bondAnchors N-terminus; Stabilizes complex orientation
Gln⁷ (O)His₅₁₃ (Nδ)Hydrogen BondReinforces Zn²⁺ coordination; mimics substrate
Val⁶ (C=O)Glu₂₈₁ (Oε)Hydrogen BondInteraction with S2 subsite; stabilizes β-sheet
Pro⁵ (C=O)Tyr₅₂₀ (OH)Hydrogen BondBinds S2' subsite; contributes to hydrophobic seal
Leu³ (C=O)Thr₂₈₂ (OG1)Hydrogen BondStabilizes peptide backbone within catalytic cleft
Zn²⁺Gln⁷ (C-terminal O)Coordinate Covalent BondDirect catalytic site inhibition

The N-terminal lysine (Lys¹) plays a crucial role by forming a salt bridge with the negatively charged Glu403 residue near the ACE mouth, effectively guiding and anchoring the peptide into the binding cavity. This interaction is absent in many shorter or neutral peptides. Gln⁷ at the C-terminus acts as a critical Zn²⁺ ligand while simultaneously forming hydrogen bonds with His513 and Glu162, residues vital for ACE's catalytic function [2] [8] [10]. The twin proline residues (Pro⁴ and Pro⁶) contribute less to direct hydrogen bonding but are essential for maintaining the peptide's polyproline type II helix conformation, which optimally positions key functional groups (C-terminal carboxyl, hydrophobic side chains) for interactions with the S1, S2, and S1' pockets. This conformational rigidity, coupled with the dynamic hydrogen bond network formed during binding, explains LVPVPQ's significant in vivo antihypertensive efficacy observed in spontaneously hypertensive rats (SHR) at doses as low as 2 mg/kg body weight, where peak effects occurred ~6 hours post-administration .

Properties

CAS Number

178913-61-6

Product Name

Lys-Val-Leu-Pro-Val-Pro-Gln

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C37H65N9O9

Molecular Weight

780.0 g/mol

InChI

InChI=1S/C37H65N9O9/c1-20(2)19-25(42-34(51)29(21(3)4)43-31(48)23(39)11-7-8-16-38)35(52)45-17-9-13-27(45)33(50)44-30(22(5)6)36(53)46-18-10-12-26(46)32(49)41-24(37(54)55)14-15-28(40)47/h20-27,29-30H,7-19,38-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,51)(H,43,48)(H,44,50)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

HJYMFKIKNPNGPA-YYLRFZLMSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.